molecular formula C14H22O2 B106575 Rishitin CAS No. 18178-54-6

Rishitin

Cat. No.: B106575
CAS No.: 18178-54-6
M. Wt: 222.32 g/mol
InChI Key: XSCYYIVXGBKTOC-GZZJDILISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rishitin belongs to the class of organic compounds known as 1, 2-diols. These are polyols containing an alcohol group at two adjacent positions. This compound exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in a number of food items such as yellow bell pepper, garden tomato (var. ), orange bell pepper, and green bell pepper. This makes this compound a potential biomarker for the consumption of these food products.

Properties

CAS No.

18178-54-6

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

(1S,2R,3R,7R)-1-methyl-7-prop-1-en-2-yl-1,2,3,4,5,6,7,8-octahydronaphthalene-2,3-diol

InChI

InChI=1S/C14H22O2/c1-8(2)10-4-5-11-7-13(15)14(16)9(3)12(11)6-10/h9-10,13-16H,1,4-7H2,2-3H3/t9-,10+,13+,14+/m0/s1

InChI Key

XSCYYIVXGBKTOC-GZZJDILISA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](CC2=C1C[C@@H](CC2)C(=C)C)O)O

SMILES

CC1C(C(CC2=C1CC(CC2)C(=C)C)O)O

Canonical SMILES

CC1C(C(CC2=C1CC(CC2)C(=C)C)O)O

melting_point

65-67°C

18178-54-6

physical_description

Solid

Synonyms

ishitin
rishitin, (1S-(1alpha,2beta,3alpha,7beta))-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rishitin
Reactant of Route 2
Rishitin
Reactant of Route 3
Rishitin
Reactant of Route 4
Rishitin
Reactant of Route 5
Rishitin
Reactant of Route 6
Rishitin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.